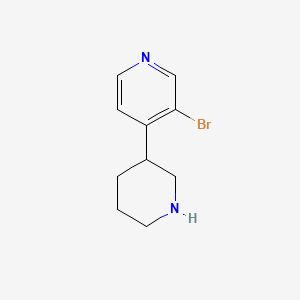

3-Bromo-4-(piperidin-3-yl)pyridine

Descripción

3-Bromo-4-(piperidin-3-yl)pyridine (CAS: 1256795-28-4) is a heterocyclic compound with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 3 and a piperidin-3-yl group at position 4.

Propiedades

IUPAC Name |

3-bromo-4-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEBORFEJFGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-3-yl)pyridine typically involves the bromination of 4-(piperidin-3-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-4-(piperidin-3-yl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination reactions can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-4-(piperidin-3-yl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-4-(piperidin-3-yl)pyridine.

Aplicaciones Científicas De Investigación

3-Bromo-4-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Biological Studies: Researchers utilize this compound to study the interactions of heterocyclic compounds with biological targets, aiding in the development of new drugs and therapeutic strategies.

Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding or inhibition. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity towards specific targets, modulating biological pathways and exerting therapeutic effects.

Comparación Con Compuestos Similares

Key Observations :

- Positional Effects : Substitution at pyridine position 4 (e.g., piperidin-3-yl in the target compound) is less common than bromine or methyl groups at positions 2 or 3.

- Piperidine vs.

Physicochemical Properties

- Solubility : Piperidine-containing derivatives (e.g., 3-Bromo-4-(piperidin-3-yl)pyridine) are likely more polar than methyl- or thiophene-substituted analogs, enhancing solubility in polar solvents.

- Stability : Bromine at position 3 may increase electrophilicity, making the compound reactive in nucleophilic substitution reactions .

Actividad Biológica

3-Bromo-4-(piperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and findings from recent research studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(piperidin-3-yl)pyridine is . The presence of the bromine atom and the piperidine ring contributes to its unique chemical properties, influencing its biological activity.

Research indicates that 3-Bromo-4-(piperidin-3-yl)pyridine interacts with several biological targets, including enzymes and receptors involved in various signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit specific kinases, which are crucial in cancer cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that 3-Bromo-4-(piperidin-3-yl)pyridine exhibits moderate to high potency against certain cancer cell lines. For example, a study found that derivatives of this compound could inhibit phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and the pyridine core significantly affect the biological activity. Compounds with different substituents on the piperidine ring showed varied potencies against specific targets. For instance, increasing lipophilicity improved binding affinity to certain receptors but also increased cytotoxicity .

Data Tables

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3-Bromo-4-(piperidin-3-yl)pyridine | PI3Kδ | 0.5 | High over MRC-5 |

| 4-(piperidyl) derivative | Cyclin G-associated kinase (GAK) | 0.8 | Moderate |

| Analog A | Mycobacterium tuberculosis | 1.2 | Low |

Case Studies

- Inhibition of PI3Kδ : A study highlighted the effectiveness of 3-Bromo-4-(piperidin-3-yl)pyridine derivatives in inhibiting PI3Kδ, which is implicated in various cancers. The derivatives exhibited a selectivity index indicating minimal toxicity towards normal cells compared to cancer cells .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of related compounds, demonstrating that modifications in the piperidine structure enhanced antibacterial activity against Gram-positive bacteria while maintaining low cytotoxicity levels .

Q & A

Q. Q1. What are the established synthetic routes for 3-Bromo-4-(piperidin-3-yl)pyridine, and how do reaction conditions influence yield?

A1. The synthesis of pyridine derivatives like 3-Bromo-4-(piperidin-3-yl)pyridine often involves brominated pyridine precursors undergoing nucleophilic substitution or coupling reactions. Key strategies include:

- Low-temperature aryl bromide-to-alcohol conversion : Optimized for bromopyridine intermediates, achieving yields >75% when temperatures are maintained below −20°C to minimize side reactions .

- Multi-step sequences : For example, coupling piperidine derivatives with bromopyridines via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Safety note : Brominated intermediates require handling in fume hoods due to acute toxicity risks (oral LD₅₀: 300 mg/kg in rats) .

Q. Q2. What spectroscopic and computational methods are used to characterize 3-Bromo-4-(piperidin-3-yl)pyridine?

A2. Standard characterization includes:

- X-ray diffraction (XRD) : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding in pyridinols) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental NMR/IR data. For example, DFT-optimized geometries align with XRD-derived bond lengths (±0.02 Å) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 257.02 for C₁₀H₁₂BrN₂) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the piperidine moiety influence reactivity in cross-coupling reactions?

A3. The piperidine ring introduces steric hindrance and electron-donating effects, modulating reactivity:

- Steric effects : Bulkier substituents on piperidine reduce coupling efficiency (e.g., Suzuki reactions yield 60–80% with tert-butyl groups vs. 85–90% with methyl groups) .

- Electronic effects : Piperidine’s nitrogen lone pair enhances electron density on the pyridine ring, accelerating electrophilic substitution but requiring careful control of reaction pH to avoid over-activation .

Q. Q4. What computational approaches resolve contradictions in proposed reaction mechanisms for brominated pyridine derivatives?

A4. Discrepancies in mechanisms (e.g., radical vs. polar pathways) are addressed via:

- Kinetic isotope effects (KIE) : Differentiate between concerted (KIE ≈ 1) and stepwise (KIE > 2) mechanisms in bromine displacement reactions .

- DFT-based transition state analysis : Identifies energy barriers for competing pathways. For example, SNAr (nucleophilic aromatic substitution) dominates over radical pathways when ΔG‡ < 25 kcal/mol .

Q. Q5. How can researchers mitigate toxicity risks during large-scale synthesis?

A5. Key safety protocols include:

- Engineering controls : Use closed-system reactors to limit exposure to brominated intermediates (ACGIH TLV: 0.1 ppm) .

- Personal protective equipment (PPE) : Nitrile gloves and full-face respirators for handling acute toxins (skin irritation category 2; eye damage category 1) .

- Waste management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Methodological Challenges

Q. Q6. How to optimize reaction selectivity when synthesizing 3-Bromo-4-(piperidin-3-yl)pyridine derivatives with multiple reactive sites?

A6. Strategies include:

- Directing groups : Install temporary groups (e.g., trimethylsilyl) to block undesired substitution sites, later removed via fluoride treatment .

- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor SNAr at the para position, while nonpolar solvents (e.g., toluene) promote meta substitution .

Q. Q7. What analytical techniques resolve structural ambiguities in regioisomeric byproducts?

A7. Advanced techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.